Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which is characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a methoxy group and a carboxylate ester, which contribute to its chemical reactivity and potential biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.
Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate can be synthesized from various starting materials, including simple indole derivatives and methoxy-substituted compounds. The synthesis often involves established organic reactions that allow for the introduction of methoxy and carboxylate groups onto the indole framework.
This compound can be classified as:
The synthesis of methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves several reactions that introduce the necessary functional groups onto the indole structure. Common methods include:
The synthesis may involve multiple steps, including:
Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence play crucial roles in determining the outcomes.
Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate has potential applications in:
Esterification of indole-3-carboxylic acids represents a pivotal step in accessing derivatives like methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate. Two primary methodologies dominate:
Table 2: Esterification Method Comparison
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Fischer Esterification | MeOH, H₂SO₄, reflux, 12h | 85–90% | Simplicity, scalability |
| Carboxylate Alkylation | Methyl iodide, DMF, K₂CO₃, 60°C, 6h | 95–98% | No strong acid, higher purity |
Regiocontrol at the indole C5 and N1 positions is critical for synthesizing the target compound:
Sustainability-focused innovations include:
Table 1: Physicochemical Properties of Methyl 5-Methoxy-1-methyl-1H-indole-3-carboxylate
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 172595-71-0 | [3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [3] [8] |
| Molecular Weight | 219.24 g/mol | [3] |
| SMILES Notation | COC(=O)c1cn(C)c2ccc(OC)cc12 | [3] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: